1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester

HCV NS5A inhibitor fluorobenzimidazole pharmacokinetics

1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester (CAS 918321-29-6; synonyms: Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate, methyl 6-amino-7-fluoro-3H-benzimidazole-5-carboxylate) is a trisubstituted benzimidazole building block with molecular formula C₉H₈FN₃O₂ and a molecular weight of 209.18 g/mol. The compound features a benzimidazole core bearing a C6-amino group, a C7-fluoro substituent, and a C5-methyl ester.

Molecular Formula C9H8FN3O2
Molecular Weight 209.18 g/mol
CAS No. 918321-29-6
Cat. No. B3068921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester
CAS918321-29-6
Molecular FormulaC9H8FN3O2
Molecular Weight209.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1N)F)N=CN2
InChIInChI=1S/C9H8FN3O2/c1-15-9(14)4-2-5-8(13-3-12-5)6(10)7(4)11/h2-3H,11H2,1H3,(H,12,13)
InChIKeyLXUXJLSSNMPFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Amino-7-fluoro-1H-benzimidazole-5-carboxylate (CAS 918321-29-6): Chemical Identity, Core Scaffold, and Procurement-Relevant Profile


1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester (CAS 918321-29-6; synonyms: Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate, methyl 6-amino-7-fluoro-3H-benzimidazole-5-carboxylate) is a trisubstituted benzimidazole building block with molecular formula C₉H₈FN₃O₂ and a molecular weight of 209.18 g/mol . The compound features a benzimidazole core bearing a C6-amino group, a C7-fluoro substituent, and a C5-methyl ester. This specific substitution pattern places it at the intersection of two major pharmaceutical research programs: it serves as the direct precursor to the 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide scaffold exploited in MEK/RAF complex inhibitors [1], and it is formally designated as Selumetinib Impurity 4, making it a critical reference standard for quality control of the FDA-approved MEK inhibitor Selumetinib . Commercially, the compound is available from multiple specialty chemical suppliers in purity grades ranging from 95% to 98% .

Why Generic Substitution Fails for CAS 918321-29-6: Fluorine-Specific Pharmacokinetic and Synthetic Differentiation


Benzimidazole-5-carboxylic acid methyl esters are a large compound class, but two structural features of CAS 918321-29-6 make generic interchange impossible. First, the C7-fluoro substituent is not a passive modification: in the structurally related fluorobenzimidazole HCV NS5A inhibitor series, fluorination conferred significantly improved pharmacokinetic properties relative to non-fluorinated benzimidazole analogs, a finding that directly implicates the fluorine atom in modulating metabolic stability and oral exposure [1]. Second, the C6-amino group of CAS 918321-29-6 is a free primary amine, distinguishing it from the N-methylated analogs (e.g., methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate) used in later-stage Selumetinib synthetic routes [2]. This free amine enables divergent N-functionalization strategies that are precluded in the N-methyl congeners, making CAS 918321-29-6 the preferred starting material for exploratory SAR campaigns targeting the benzimidazole 5,6-positions.

Quantitative Differentiation Evidence for Methyl 6-Amino-7-fluoro-1H-benzimidazole-5-carboxylate (CAS 918321-29-6)


Fluorine Substitution Confers Pharmacokinetic Advantage Over Non-Fluorinated Benzimidazole Analogs

In a systematic SAR study of benzimidazole-based HCV NS5A inhibitors, Randolph et al. (2016) demonstrated that fluorobenzimidazole analogs exhibited improved pharmacokinetic properties compared to their non-fluorinated benzimidazole counterparts [1]. Although this study did not test CAS 918321-29-6 directly, the core fluorobenzimidazole scaffold is structurally congruent with the target compound, and the observed PK enhancement is attributed specifically to the presence of the fluorine atom on the benzimidazole ring. The non-fluorinated comparator 6-amino-1H-benzimidazole-5-carboxylic acid methyl ester (CAS 181284-95-7, MW 191.19) represents the direct des-fluoro analog of the target compound.

HCV NS5A inhibitor fluorobenzimidazole pharmacokinetics structure-activity relationship

Physicochemical Differentiation: Molecular Weight, Hydrogen Bonding, and Topological Polar Surface Area vs. Non-Fluorinated Analog

Direct comparison of computed physicochemical descriptors reveals that the fluorine atom in CAS 918321-29-6 (MW 209.18) increases molecular weight by 17.99 Da relative to the non-fluorinated analog CAS 181284-95-7 (MW 191.19) . The target compound possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, compared to the non-fluorinated analog's donor/acceptor profile (estimated 2 donors / 4 acceptors due to absence of C-F), resulting in a higher topological polar surface area . The increased H-bond acceptor count and electronegative fluorine atom alter both passive permeability and polar interactions with biological targets, parameters directly relevant to oral bioavailability prediction.

physicochemical properties molecular weight hydrogen bonding drug-likeness

Regulatory Identity as Selumetinib Impurity 4: Quantitative Purity Specifications for Reference Standard Procurement

CAS 918321-29-6 is formally categorized as Selumetinib Impurity 4 (chemical name: Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate) and is supplied with detailed characterization data compliant with regulatory guidelines for impurity reference standards . By contrast, the closely related Selumetinib Impurity 5 (CAS 181284-95-7, the non-fluorinated analog) and Selumetinib Impurity 12/16 (the N-methylated analog, no CAS assigned) address different impurity profiles in Selumetinib drug substance and product testing. The degradation study by Mishra et al. (2024) identified three degradation impurities of Selumetinib for the first time using LC-Q-TOF-MS/MS, establishing the analytical framework within which impurity-specific reference standards like CAS 918321-29-6 are deployed [1].

pharmaceutical impurity reference standard Selumetinib quality control

Core Scaffold Provenance for MEK/RAF Complex Inhibitors with Quantified Target Engagement

Wang et al. (2024) demonstrated that the 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide scaffold – for which CAS 918321-29-6 serves as the methyl ester precursor – is essential for the 'clamp' mechanism that simultaneously inhibits MEK1, BRAF, and BRAF^V600E kinases [1]. The optimized derivative 16b (built from this scaffold) achieved IC₅₀ values of 28 nM (MEK1), 3 nM (BRAF), and 3 nM (BRAF^V600E) with selectivity over 312 human-related kinases at 1 μM. In cellular assays, 16b inhibited proliferation of KRAS-mutant cancer cell lines MIA PaCa-2, HCT116, and C26 with IC₅₀ values of 0.011, 0.079, and 0.096 μM, respectively. In vivo, 16b demonstrated tumor growth inhibition of 70% (C26 syngeneic model) and 93% (HCT116 xenograft), establishing the scaffold's translational relevance. CAS 918321-29-6 is the direct synthetic entry point to this validated pharmacophore.

MEK inhibitor RAF inhibitor kinase anticancer MAPK pathway

Divergent Synthetic Utility: Free N1-H Enables Derivatization Pathways Inaccessible to N-Methylated Congeners

CAS 918321-29-6 bears a free N1-H on the benzimidazole ring, distinguishing it from the N-methylated congener methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate (used in the Selumetinib patent literature as intermediate XVI) [1][2]. The N-methylated analog (MW 223.20, C₁₀H₁₀FN₃O₂) is committed to the N1-methyl series, whereas CAS 918321-29-6 permits divergent N1-functionalization (alkylation, arylation, sulfonylation, protection) to access structurally diverse benzimidazole libraries. This synthetic flexibility is reflected in the compound's commercial positioning as a 'Building Block' (AChemBlock) and 'Heterocyclic Building Block' (A2B Chem) .

divergent synthesis N-alkylation building block medicinal chemistry SAR exploration

Best-Validated Research and Industrial Application Scenarios for CAS 918321-29-6


Pharmaceutical Impurity Reference Standard for Selumetinib Quality Control

CAS 918321-29-6 is formally designated as Selumetinib Impurity 4 and is supplied with full characterization data (HPLC purity, NMR, MS) compliant with ICH Q3A/Q3B guidelines for impurity profiling . Analytical laboratories conducting stability-indicating method validation for Selumetinib drug substance or drug product require this specific impurity reference standard; substitution with Selumetinib Impurity 5 (non-fluorinated, CAS 181284-95-7) or Impurity 12/16 (N-methylated) would generate inaccurate impurity identification and quantification, as these impurities exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns [1].

Medicinal Chemistry Starting Material for MEK/RAF Complex Inhibitor Development

The 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate scaffold, accessed directly from CAS 918321-29-6 via methyl ester hydrolysis and carboxamide coupling, is the core pharmacophore of the MEK/RAF 'clamp' inhibitors described by Wang et al. (2024) [2]. Lead compound 16b derived from this scaffold achieved single-digit nanomolar potency against MEK1, BRAF, and BRAF^V600E with selectivity over 312 kinases and demonstrated 70–93% tumor growth inhibition in vivo. Medicinal chemistry teams pursuing RAS-MAPK pathway inhibitors can procure CAS 918321-29-6 as the entry point to this validated chemical series.

Fluorinated Benzimidazole Library Synthesis for Antiviral Drug Discovery

The fluorobenzimidazole scaffold has demonstrated improved pharmacokinetic properties over non-fluorinated benzimidazole analogs in the context of HCV NS5A inhibitor development, with potent pan-genotypic activity against HCV genotypes 1–6 [3]. CAS 918321-29-6 provides the fluorinated core with a free N1-H for divergent library construction, enabling antiviral research groups to explore N1-substituted fluorobenzimidazole libraries that combine the PK advantage of fluorine with diverse N1-derived pharmacophore elements.

Divergent Process Chemistry Intermediate for Selumetinib-Related Compounds

CAS 918321-29-6 serves as a versatile intermediate for the synthesis of Selumetinib analogs and related benzimidazole-based MEK inhibitors. Unlike the N-methylated intermediate (methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate) that commits the synthesis to the N1-methyl series, CAS 918321-29-6 permits late-stage N1 diversification [4]. Process chemistry groups developing improved synthetic routes to Selumetinib or exploring N1-modified MEK inhibitor candidates can leverage this intermediate for more convergent and modular synthetic strategies.

Quote Request

Request a Quote for 1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.